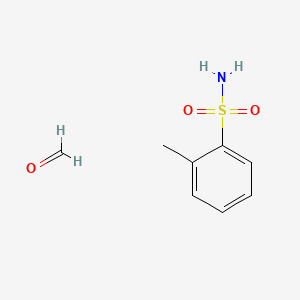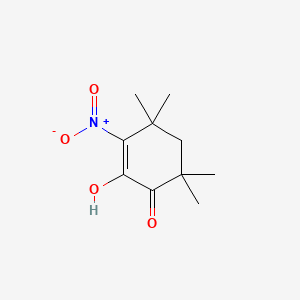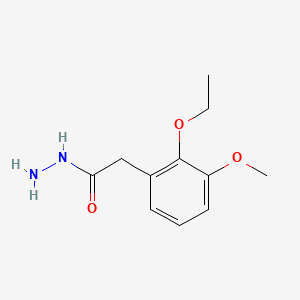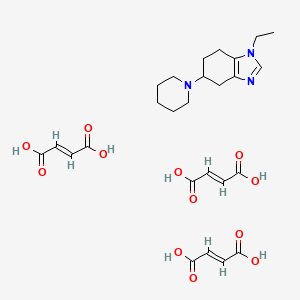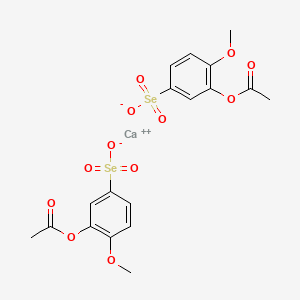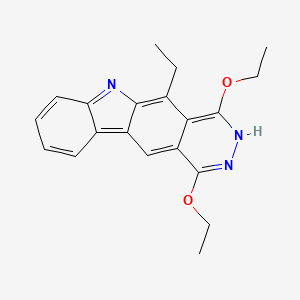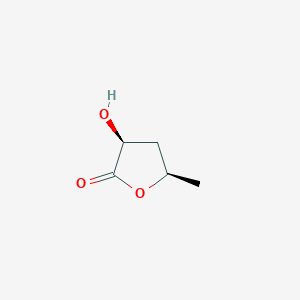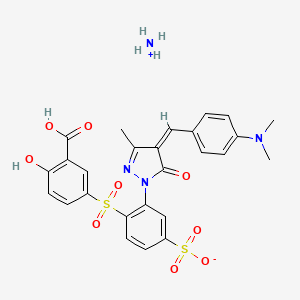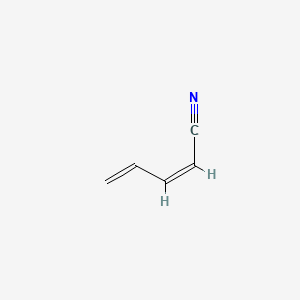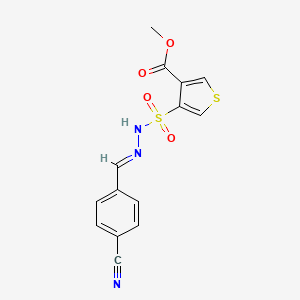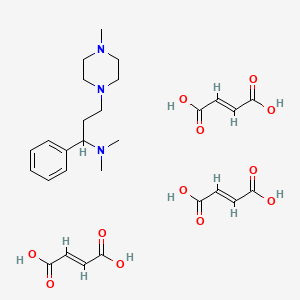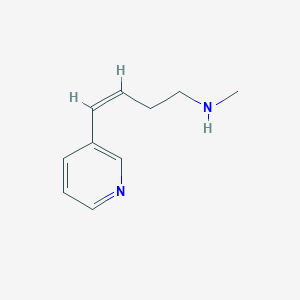
3-Buten-1-amine, N-methyl-4-(3-pyridinyl)-, (3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Metanicotine is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It is structurally related to nicotine but has distinct pharmacological properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Metanicotine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Alkylation: The pyridine derivative undergoes alkylation using an appropriate alkyl halide under basic conditions.
Isomerization: The resulting product is subjected to isomerization to obtain the (Z)-isomer. This step often requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of (Z)-Metanicotine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the pure (Z)-isomer.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Metanicotine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various hydrogenated forms.
Aplicaciones Científicas De Investigación
(Z)-Metanicotine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study nicotinic acetylcholine receptor interactions.
Biology: Researchers use it to investigate the role of nicotinic receptors in cellular signaling.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of new pharmacological agents targeting nicotinic receptors.
Mecanismo De Acción
(Z)-Metanicotine exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and neuronal excitability. The primary molecular targets include the α4β2 and α7 subtypes of nicotinic receptors. The activation of these receptors influences various signaling pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Nicotine: The natural alkaloid found in tobacco, which also targets nicotinic receptors but has different pharmacokinetic properties.
Varenicline: A partial agonist of nicotinic receptors used in smoking cessation therapy.
Cytisine: Another nicotinic receptor agonist with applications in smoking cessation.
Uniqueness of (Z)-Metanicotine: (Z)-Metanicotine is unique due to its specific isomeric form, which confers distinct binding affinities and pharmacological effects compared to other nicotinic receptor agonists. Its ability to selectively target certain nicotinic receptor subtypes makes it a valuable tool in both research and potential therapeutic applications.
Propiedades
Número CAS |
1129-68-6 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(Z)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2- |
Clave InChI |
JUOSGGQXEBBCJB-DJWKRKHSSA-N |
SMILES isomérico |
CNCC/C=C\C1=CN=CC=C1 |
SMILES canónico |
CNCCC=CC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


